3-methoxy-1-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazolo[3,4-d]pyrimidinone derivative with a 3-methylbenzyl substituent at position 5 and a 3-methoxy-1-methylpyrazole-4-carboxamide moiety linked via an ethyl chain. Its structure combines a pyrazole ring fused to a pyrimidinone core, which is further substituted to enhance binding affinity and selectivity for biological targets. Such scaffolds are frequently explored in medicinal chemistry for kinase inhibition, anticancer, and anti-inflammatory applications due to their ability to mimic purine bases and interact with ATP-binding pockets.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-14-5-4-6-15(9-14)11-27-13-23-18-16(21(27)30)10-24-28(18)8-7-22-19(29)17-12-26(2)25-20(17)31-3/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXINMBSGMGOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CN(N=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methoxy-1-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-4-carboxamide (CAS Number: 1207051-58-8) is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C21H23N7O3 |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1207051-58-8 |
Structure
The structural formula of the compound features a complex arrangement that includes multiple functional groups conducive to biological activity. The presence of the pyrazolo and pyrimidine rings is significant for its interaction with biological targets.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent inhibition of cyclin-dependent kinases (CDKs) . These kinases play a crucial role in regulating the cell cycle and are implicated in various proliferative diseases, including cancer. The specific compound under discussion has shown selectivity for certain CDK isoforms, which may enhance its therapeutic profile by minimizing off-target effects.
Pharmacological Effects
-
Anticancer Activity :
- The compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It is particularly noted for its activity against solid tumors and hematological malignancies.
- A study showed that derivatives of pyrazolo[3,4-d]pyrimidines significantly reduced tumor growth in xenograft models .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the low micromolar range across all tested lines, indicating potent anticancer activity.
Study 2: Inflammatory Response
In a model of acute inflammation induced by carrageenan in rats:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrazole, pyrimidine, and fused heterocyclic derivatives, focusing on synthesis, bioactivity, and physicochemical properties.
Pyrazolo[3,4-d]Pyrimidinone Derivatives
Compound A : 5-(Substituted Phenyl)-3-(5-Methyl-3-(4-Nitrophenyl)Isoxazol-4-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide
- Structural Similarities: Shares the 4,5-dihydropyrazole core but replaces the pyrimidinone with an isoxazole ring.
- Bioactivity : Exhibits anti-microbial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), attributed to the nitro group enhancing electron-withdrawing effects.
Compound B : 4-[2-(2-Methoxyphenyl)Hydrazinylidene]-3-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide
- Structural Similarities : Contains a 5-oxo-4,5-dihydropyrazole core with a methoxy substituent.
- Bioactivity : Demonstrates moderate anti-inflammatory activity (IC₅₀ = 12 µM for COX-2 inhibition) and antibacterial effects. Intramolecular N–H···O hydrogen bonds stabilize its conformation, enhancing bioavailability.
- Key Difference : The hydrazinylidene group in Compound B introduces planar rigidity, whereas the ethyl-linked pyrazole carboxamide in the target compound offers conformational flexibility for target binding.
Pyrazolo-Pyridine/Pyrimidine Hybrids
Compound C : N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3)
- Structural Similarities : Features a pyrazolo-pyridine scaffold with a carboxamide side chain.
- Bioactivity : Reported as a kinase inhibitor (IC₅₀ < 100 nM for JAK2), with the ethyl group enhancing solubility.
Compound D: N-(3-(2-((2-Methoxy-4-(4-Methylpiperazin-1-yl)Phenyl)Amino)-5-Oxo-7,8,9,10-Tetrahydropyrimidino[4',5':4,5]Pyrimido[1,2-a][1,3]Diazepin-12(5H)-yl)Phenyl)Acrylamide
- Structural Similarities : Contains a fused pyrimidine-diazepine system with a methoxy substituent.
- Bioactivity : Acts as a covalent kinase inhibitor (IC₅₀ = 0.8 nM for EGFR T790M), leveraging the acrylamide group for irreversible binding.
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The target compound’s pyrimidinone core and methylbenzyl group balance lipophilicity (LogP ~2.8) and hydrogen-bonding capacity, optimizing membrane permeability and target engagement.
- Compound C’s lower hydrogen-bond donor count (1 vs. 2) may improve oral bioavailability but reduce binding specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
